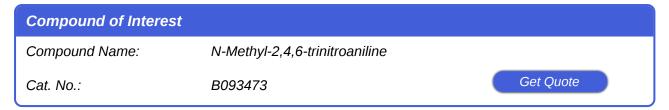


N-Methyl-2,4,6-trinitroaniline IUPAC name and synonyms

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An In-depth Technical Guide to N-Methyl-2,4,6-trinitroaniline

This guide provides a comprehensive overview of **N-Methyl-2,4,6-trinitroaniline**, including its chemical identifiers, physical and chemical properties, and analytical methodologies. The information is intended for researchers, scientists, and professionals in drug development and related chemical fields.

Chemical Identity: IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is **N-methyl-2,4,6-trinitroaniline**[1]. It is crucial to distinguish this compound from the explosive Tetryl, which is N-methyl-N,2,4,6-tetranitroaniline. **N-Methyl-2,4,6-trinitroaniline** is also known by a variety of synonyms, which are listed below for comprehensive identification.

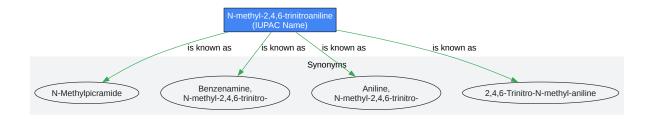
A number of synonyms are used in literature and commercial listings to refer to **N-Methyl-2,4,6-trinitroaniline**. These include:

- N-Methylpicramide[1][2][3][4][5]
- Benzenamine, N-methyl-2,4,6-trinitro-[1][2][3][4][5][6]
- Aniline, N-methyl-2,4,6-trinitro-[1][2][3][4][5]
- 2,4,6-Trinitro-N-methyl-aniline[1]



- 1-(Methylamino)-2,4,6-trinitrobenzene[7]
- N-Methyl-2,4,6-trinitrobenzenamine[1][7]

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.



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Caption: Logical relationship between the IUPAC name and common synonyms for **N-Methyl-2,4,6-trinitroaniline**.

Physicochemical Properties

A summary of the key quantitative data for **N-Methyl-2,4,6-trinitroaniline** is presented in the table below. This allows for a clear comparison of its fundamental properties.



Property	Value	Source(s)
Identifiers		
CAS Number	1022-07-7	[1][2][3][4][6][7]
EC Number	213-821-6	[1][6][7]
PubChem CID	66101	[1]
Formula & Weight		
Chemical Formula	C7H6N4O6	[1][2][3][4][7][8]
Molar Mass	242.15 g/mol	[1]
Molecular Weight	242.1457 g/mol	[2][3][4]
Physical Properties		
Density	1.676 g/cm ³	[7]
Melting Point	114.8 °C (in Ethanol)	[7]
Boiling Point	390.1 °C at 760 mmHg	[7]
Flash Point	189.7 °C	[7]
Refractive Index	1.694	[7]
Vapor Pressure	2.73E-06 mmHg at 25°C	[7]
Computed Properties		
Topological Polar Surface Area	150 Ų	[8]
Complexity	307	[8]
Hydrogen Bond Acceptor Count	7	[8]

Experimental Protocols

While detailed synthesis protocols for **N-Methyl-2,4,6-trinitroaniline** were not extensively covered in the provided context, analytical methods for its separation and analysis have been



described.

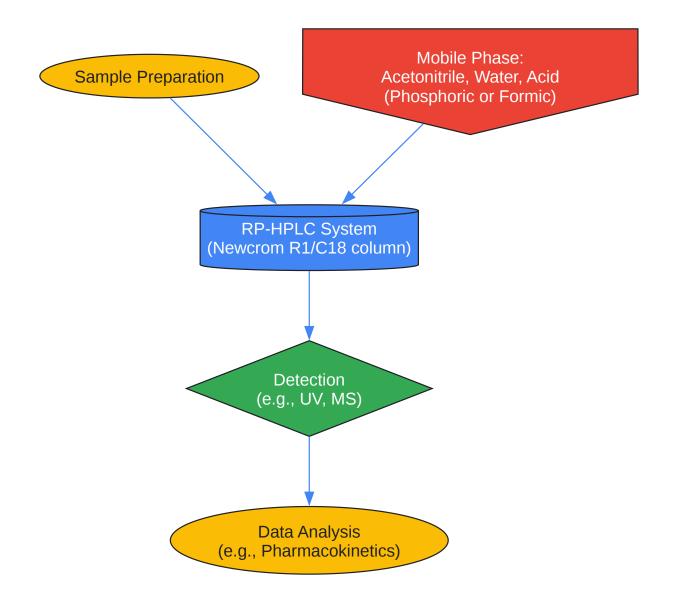
High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase (RP) HPLC method can be employed for the analysis of **N-Methyl-2,4,6-trinitroaniline**.[6] This method is suitable for various applications, including preparative separation for impurity isolation and pharmacokinetic studies.[6]

- Column: Newcrom R1 or Newcrom C18.[6]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[6]
- Mass Spectrometry (MS) Compatibility: For applications requiring MS detection, the phosphoric acid in the mobile phase should be substituted with formic acid.[6]
- UPLC Applications: For faster ultra-performance liquid chromatography (UPLC) applications, columns with smaller 3 μm particles are available.[6]

The workflow for this analytical method is depicted below.





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